molecular formula C23H25ClN2O3 B020779 3-Methoxy Loratadine CAS No. 165739-73-1

3-Methoxy Loratadine

Cat. No. B020779
M. Wt: 412.9 g/mol
InChI Key: XIUQXOBEGLVYPC-UHFFFAOYSA-N
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Description

3-Methoxy Loratadine is a biochemical reagent . It has a molecular formula of C23H25ClN2O3 and a molecular weight of 412.91 .


Synthesis Analysis

The synthesis of Loratadine, which is closely related to 3-Methoxy Loratadine, involves a semi-rigid conformation . The reaction mixture is cooled to 0 °C and quenched by the addition of 2N hydrochloric acid to below pH 2 .


Molecular Structure Analysis

The crystal structure of Loratadine, a compound similar to 3-Methoxy Loratadine, has been determined using a combination of low-resolution 3D electron diffraction data and density functional theory . Theoretical investigations have also been conducted to understand its degradation properties .


Chemical Reactions Analysis

The reactive properties of Loratadine have been investigated using both density functional theory (DFT) calculations and molecular dynamics (MD) simulations . According to bond dissociation energies (BDE), oxidation is likely to occur in the piperidine and cycloheptane rings .


Physical And Chemical Properties Analysis

3-Methoxy Loratadine has a molecular weight of 412.91 . Theoretical investigations have indicated that Loratadine is mainly absorbed by the conjunctiva and shows low plasma concentration .

Future Directions

The development of new formulations of Loratadine and related compounds is an active area of research . Further controlled clinical trials are warranted to evaluate the efficacy and safety of these compounds in the treatment of allergic conditions .

properties

IUPAC Name

ethyl 4-(13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUQXOBEGLVYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593323
Record name Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy Loratadine

CAS RN

165739-73-1
Record name Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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